molecular formula C18H27Cl2NO9 B1212128 [3,4,6-Triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate CAS No. 56879-48-2

[3,4,6-Triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate

Cat. No. B1212128
CAS RN: 56879-48-2
M. Wt: 472.3 g/mol
InChI Key: IBVNNVNKILNDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,4,6-Triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate, also known as [3,4,6-Triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C18H27Cl2NO9 and its molecular weight is 472.3 g/mol. The purity is usually 95%.
The exact mass of the compound [3,4,6-Triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 344281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [3,4,6-Triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,4,6-Triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56879-48-2

Product Name

[3,4,6-Triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate

Molecular Formula

C18H27Cl2NO9

Molecular Weight

472.3 g/mol

IUPAC Name

[3,4,6-triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C18H27Cl2NO9/c1-10(22)26-9-14-16(27-11(2)23)17(28-12(3)24)15(18(30-14)29-13(4)25)21(7-5-19)8-6-20/h14-18H,5-9H2,1-4H3

InChI Key

IBVNNVNKILNDQJ-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N(CCCl)CCCl)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N(CCCl)CCCl)OC(=O)C)OC(=O)C

synonyms

1,3,4,6-tetra-o-acetyl-2-(di-2-chloroethyl)amino-2- deoxy-D-glucopyranose
tetraacetylglucosamine mustard

Origin of Product

United States

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